2,2,3,3,3-Pentafluoropropane-1,1-diol

Descripción

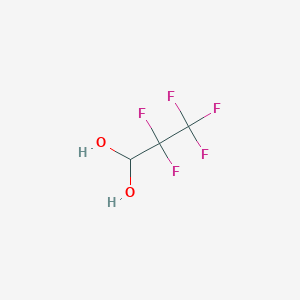

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2/c4-2(5,1(9)10)3(6,7)8/h1,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAOCAJBGDDVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059969 | |

| Record name | 1H-Perfluoro-1,1-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-63-9 | |

| Record name | 2,2,3,3,3-Pentafluoro-1,1-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Perfluoro-1,1-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical and physical properties of 2,2,3,3,3-pentafluoropropane-1,1-diol

The Chemical and Physical Profiling of 2,2,3,3,3-Pentafluoropropane-1,1-diol: A Technical Guide for Advanced Synthesis

Executive Summary

As a Senior Application Scientist specializing in fluoro-organic chemistry, I frequently encounter the synthetic challenge of introducing perfluoroalkyl groups into complex molecular scaffolds to modulate lipophilicity and metabolic stability. 2,2,3,3,3-Pentafluoropropane-1,1-diol (PFPD) —also widely known as pentafluoropropionaldehyde hydrate—serves as a highly efficient, bench-stable synthon for this exact purpose[1]. This whitepaper provides an in-depth analysis of PFPD, bridging its fundamental physicochemical properties with field-proven, self-validating synthetic protocols designed for drug development and agrochemical applications[2].

Physicochemical Profiling & Structural Causality

In typical aliphatic aldehydes, the carbonyl form is thermodynamically favored over the geminal diol (hydrate) form in aqueous equilibrium. However, PFPD exists almost exclusively as a stable, solid gem-diol at room temperature.

The Causality of Gem-Diol Stability: The intense inductive electron-withdrawing effect (-I) of the pentafluoroethyl group (-C₂F₅) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent carbonyl carbon. This severe depletion of electron density makes the carbonyl highly electrophilic and susceptible to spontaneous hydration, shifting the equilibrium entirely to the 1,1-diol form[1].

To effectively utilize PFPD, one must understand its baseline physical parameters, which dictate its handling and reactivity profiles.

Table 1: Key Physicochemical Properties of PFPD

| Property | Value | Causality / Technical Relevance |

| Molecular Formula | C₃H₃F₅O₂ | Represents the hydrated form of pentafluoropropanal[3]. |

| Molecular Weight | 166.05 g/mol | Standardized mass for stoichiometric calculations[3]. |

| CAS Registry Number | 422-63-9 / 422-06-0 | Cross-referenced identifiers for procurement and EHS tracking[1],[3]. |

| Melting Point | 52 – 53 °C | Solid at room temperature due to extensive intermolecular hydrogen bonding networks[4]. |

| Boiling Point | 92 – 98 °C | Reflects the thermal energy required to break the hydrate network and volatilize the compound[1],[4]. |

| Density | 1.6 ± 0.1 g/cm³ | High density is characteristic of polyfluorinated organics, impacting phase separations during extraction[4]. |

Mechanistic Reactivity: The Masked Electrophile

PFPD is essentially a "masked" electrophile. To utilize it in complex syntheses—such as the creation of fluorine-containing bisphenol monomers—it must be transiently dehydrated back to its active electrophilic form, pentafluoropropanal.

This dehydration is typically achieved in situ using a strong Brønsted acid. Once the highly reactive aldehyde is generated, it readily undergoes nucleophilic attack by electron-rich aromatic systems (e.g., phenols). The reaction proceeds through a hemiacetal intermediate before a second equivalent of phenol attacks, yielding the final fluorinated bisphenol scaffold[5].

Reaction mechanism of PFPD transitioning from a stable gem-diol to a target bisphenol scaffold.

Self-Validating Experimental Protocols

A protocol is only robust if it operates as a self-validating system—meaning intermediate checkpoints confirm the reaction's mechanistic trajectory. The following protocol details the synergistic catalytic condensation of PFPD with phenols, a critical workflow for synthesizing fluorinated monomers[5].

The Causality of Catalyst and Solvent Selection: We employ Trifluoromethanesulfonic acid (TfOH) in Hexafluoro-2-propanol (HFIP). HFIP is not merely a passive solvent; it acts as a strong hydrogen-bond donor that synergistically enhances the Brønsted acidity of TfOH while stabilizing highly polar transition states.

Self-Validation Checkpoint: To validate that this transformation is strictly proton-catalyzed, a control reaction utilizing a proton scavenger (e.g., 2,6-di-tert-butylpyridine) must be run in parallel. Complete suppression of the product in the control confirms the mechanistic dependency on the TfOH/HFIP synergy[5].

Step-by-Step Methodology: Synergistic Catalytic Condensation

-

Reagent Preparation: In a dry reaction vessel, combine phenol (1.0 mmol, 2.0 equiv) and PFPD (0.5 mmol, 1.0 equiv) in 3.0 mL of HFIP[5].

-

Catalytic Activation: Slowly add TfOH (0.05 mmol, 0.1 equiv) to the mixture. The addition should be controlled to manage any minor exothermic activity.

-

Thermal Condensation: Heat the reaction mixture to 65 °C in an oil bath. Maintain stirring for 12–72 hours. Validation: Monitor the consumption of the phenol via Thin-Layer Chromatography (TLC)[6].

-

Reaction Quenching & Extraction: Once TLC indicates complete conversion, cool the solution to room temperature. Extract the mixture three times with ethyl acetate.

-

Drying & Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure[6].

-

Purification: Purify the crude residue via silica gel column chromatography using an appropriate eluent gradient to isolate the pure fluorinated bisphenol[6].

Step-by-step self-validating experimental workflow for the synthesis of fluorinated bisphenols.

Safety, Handling, and Environmental Impact

Given the high reactivity of fluorinated intermediates, strict Environmental, Health, and Safety (EHS) protocols are non-negotiable.

According to standardized safety data, PFPD must be handled in a well-ventilated fume hood[1]. While the gem-diol is relatively stable at room temperature, thermal decomposition (e.g., during a laboratory fire or extreme overheating) can lead to the release of highly irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF)[7]. In the event of skin contact, the affected area must be washed immediately with plenty of water for at least 15 minutes, as fluorinated compounds can cause severe, delayed tissue irritation[7].

References

-

LookChem. "PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH." LookChem Database. Available at:[Link]

-

National Center for Biotechnology Information (PubChem). "1,1-Propanediol, 2,2,3,3,3-pentafluoro-". PubChem Compound Summary for CID 67913. Available at:[Link]

-

ACS Publications. "Green, Scalable, and Low-Cost Synthesis of Fluorine-Containing Bisphenol Monomers through a Synergistic Catalytic System". ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2,2,3,3,3-pentafluoropropane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties and enhance metabolic stability.[1][2][3][4][5] The gem-diol moiety, particularly in fluorinated compounds, presents a unique structural motif with the potential for intricate hydrogen bonding networks, influencing solubility, crystal packing, and interaction with biological targets. This guide focuses on 2,2,3,3,3-pentafluoropropane-1,1-diol, a molecule of significant interest at the intersection of these two chemical concepts. While a definitive, publicly available crystal structure for this specific compound has not been identified at the time of this writing, this document serves as a comprehensive, in-depth technical guide outlining the experimental and analytical workflow that would be employed to determine and interpret its three-dimensional structure via single-crystal X-ray diffraction. We will explore the hypothetical synthesis and crystallization, the intricacies of the diffraction experiment, and the anticipated structural features and their implications for pharmaceutical development.

Introduction: The Significance of Fluorinated Diols in Pharmaceutical Science

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—make it a "magic bullet" in medicinal chemistry.[3][4] Its introduction into a drug candidate can profoundly impact lipophilicity, pKa, and metabolic pathways, often leading to improved bioavailability and potency.[1][2] Gem-diols, the hydrated forms of aldehydes and ketones, are often considered transient intermediates. However, the strong electron-withdrawing nature of adjacent fluoroalkyl groups can stabilize the diol form, making it the predominant species in both solution and the solid state.[6]

Understanding the precise three-dimensional arrangement of atoms in 2,2,3,3,3-pentafluoropropane-1,1-diol is crucial. The crystal structure would reveal the intricate network of intermolecular interactions, such as hydrogen bonds and fluorine-fluorine contacts, which govern the material's bulk properties, including solubility and dissolution rate—key parameters in drug formulation. Furthermore, the conformational preferences and electrostatic potential surface, dictated by the crystal structure, provide invaluable insights for the rational design of new therapeutic agents.

Experimental Workflow for Crystal Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

Synthesis and Crystallization of 2,2,3,3,3-pentafluoropropane-1,1-diol (A Prospective Approach)

Synthesis: The target compound is the hydrate of pentafluoropropionaldehyde. A plausible synthetic route involves the controlled hydration of the parent aldehyde. Given the high electrophilicity of the carbonyl carbon due to the adjacent perfluoroethyl group, this hydration is expected to be thermodynamically favorable.

Protocol for Crystallization: Obtaining diffraction-quality single crystals is often the most challenging step. For a small, polar molecule like 2,2,3,3,3-pentafluoropropane-1,1-diol, several techniques should be explored:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., a mixture of a polar solvent like acetone and a less polar co-solvent like hexane) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates ordered crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of high-quality crystals.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent system that allows for moderate solubility is ideal. For a highly fluorinated diol, solvents capable of hydrogen bonding are likely to be effective. The rate of crystallization must be carefully controlled; rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.[7]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[8][9]

Step-by-Step Data Collection Protocol:

-

Crystal Screening: The crystal is initially exposed to the X-ray beam to assess its diffraction quality. A good crystal will produce sharp, well-defined diffraction spots.[10]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell—the fundamental repeating unit of the crystal lattice.[10]

-

Data Collection Strategy: Based on the unit cell and crystal system, a strategy is devised to collect a complete set of diffraction data, ensuring that all unique reflections are measured with sufficient intensity.[11] This typically involves rotating the crystal through a specific angular range while continuously collecting diffraction images. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer electron density map.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption and beam intensity variations. This results in a file containing a list of Miller indices (h,k,l) and their corresponding structure factor amplitudes (|F|).[10]

Structure Solution, Refinement, and Validation

The processed diffraction data provides the "what" (the intensity of scattered X-rays) but not the "where" (the positions of the atoms). The process of converting these intensities into a 3D atomic model is known as structure solution and refinement.

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography. While we can measure the amplitudes of the structure factors, their phases are lost during the experiment.

-

Structure Solution: For small molecules, "direct methods" are typically used to mathematically derive a set of initial phases.[11] These phases are then used to calculate an initial electron density map.

-

Model Building: The initial electron density map is interpreted to identify the positions of the atoms, which are then used to build a preliminary molecular model.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are adjusted in a least-squares refinement process to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This is an iterative process that continues until the model converges.

The quality of the final structure is assessed using several metrics, most notably the R-factor (or R-value). The R-factor is a measure of the agreement between the experimental and calculated structure factors; a lower R-factor indicates a better fit.

Predicted Crystal Structure of 2,2,3,3,3-pentafluoropropane-1,1-diol

In the absence of experimental data, we can make educated predictions about the structural features of 2,2,3,3,3-pentafluoropropane-1,1-diol based on the known behavior of similar molecules.

Anticipated Molecular Geometry and Intermolecular Interactions

-

Conformation: The C-C-C backbone is expected to adopt a staggered conformation to minimize steric hindrance between the bulky pentafluoroethyl group and the diol moiety.

-

Hydrogen Bonding: The two hydroxyl groups are prime candidates for extensive intermolecular hydrogen bonding. It is highly probable that these interactions will be a dominant feature of the crystal packing, likely forming chains or sheets of molecules.

-

Fluorine Interactions: While individually weak, the cumulative effect of dipole-dipole interactions involving the highly polarized C-F bonds can play a significant role in the crystal packing. Short F···F and F···H contacts are anticipated.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful crystal structure determination. The values are illustrative and based on typical small organic molecules.

| Parameter | Description | Expected Value/Information |

| Chemical Formula | C₃H₃F₅O₂ | - |

| Formula Weight | 166.05 g/mol | - |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The space group defines the symmetry elements within the unit cell. | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 5-10 Å, b ≈ 5-15 Å, c ≈ 10-20 Å, angles dependent on system |

| Volume | The volume of the unit cell. | ≈ 500-1500 ų |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

| Calculated Density | The density of the crystal calculated from the formula weight and unit cell volume. | ≈ 1.6-1.9 g/cm³ |

| R-factor (R₁) | A measure of the agreement between the experimental and calculated diffraction data. | < 0.05 for a well-refined structure |

| Goodness-of-Fit (S) | A statistical measure of the quality of the refinement. | ≈ 1.0 |

Implications for Drug Development

A detailed understanding of the crystal structure of 2,2,3,3,3-pentafluoropropane-1,1-diol would provide critical insights for drug development professionals:

-

Polymorph Screening: The existence of different crystalline forms (polymorphs) with distinct physical properties is common for pharmaceuticals. X-ray diffraction is the primary tool for identifying and characterizing these forms.[7]

-

Formulation Development: The solubility and dissolution rate of a drug are directly influenced by its crystal structure. Knowledge of the intermolecular interactions can guide the selection of excipients and the design of formulations with optimal bioavailability.

-

Structure-Activity Relationship (SAR) Studies: The precise geometry and electronic properties of the fluorinated diol motif, as revealed by its crystal structure, can inform the design of more potent and selective drug candidates. The hydrogen bonding patterns observed in the crystal can serve as a model for interactions with a biological target.

Conclusion

While the definitive crystal structure of 2,2,3,3,3-pentafluoropropane-1,1-diol remains to be experimentally determined and published, this guide has outlined the comprehensive methodology required for its elucidation. The process, from synthesis and crystallization to X-ray diffraction and structure refinement, is a powerful pathway to understanding the three-dimensional nature of molecules. For a compound like 2,2,3,3,3-pentafluoropropane-1,1-diol, which sits at the nexus of fluorine chemistry and drug design, such knowledge is not merely academic; it is a fundamental prerequisite for its potential application in the development of new and improved therapeutics. The principles and protocols described herein provide a robust framework for researchers to pursue and interpret the crystal structures of this and other novel fluorinated compounds.

References

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

- Goudsmits, J. M., Paulino, J., & Boudker, O. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. J Gen Physiol, 149(12), 1091–1103.

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2026, March 16). Retrieved from [Link]

-

Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Retrieved from [Link]

-

Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

- Sulbaek Andersen, M. P., Nielsen, O. J., & Wallington, T. J. (2006). Atmospheric chemistry of perfluorinated aldehyde hydrates (n-C(x)F(2x+1)CH(OH)2, x = 1, 3, 4)

-

Single crystal X-ray diffraction analysis. (n.d.). Retrieved from [Link]

- Rayne, S., & Forest, K. (2010). Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes. Journal of Environmental Science and Health, Part A, 45(8), 934-948.

- Rayne, S., & Forest, K. (2010). Aqueous phase hydration and hydrate acidity of perfluoroalkyl and n:2 fluorotelomer aldehydes.

-

RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

- Wlodawer, A., & Dauter, Z. (2017).

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Retrieved from [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- D'Amico, F., Cerullo, G., & Paduano, F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698.

- Ghosh, A., & Jana, S. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 53.

-

PubChem. (n.d.). 2,2,3,3,3-pentafluoropropane-1,1-diol. Retrieved from [Link]

- Kaiser, N., & Tolls, J. (2008). Physicochemical Properties and Aquatic Toxicity of Poly- and Perfluorinated Compounds.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

NextSDS. (n.d.). 2,2,3,3,3-pentafluoropropane-1,1-diol — Chemical Substance Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

- Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., Aceña, J. L., ... & Liu, H. (2016). Next-generation, empirically derived G-quadruplex-selective ligands. Chemical reviews, 116(2), 422-485.

-

PubChem. (n.d.). 2,2,3,3,3-Pentafluoropropanol. Retrieved from [Link]

-

NIST. (n.d.). 1,1,1,3,3,3-hexafluoropropane-2,2-diol. In NIST Chemistry WebBook. Retrieved from [Link]

- Gold, B., & Slayden, S. W. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters, 13(2), 184-190.

-

X-Ray Powder Diffraction Method / General Tests - 112. (n.d.). Retrieved from [Link]

- Brittain, H. G. (2001). X-ray diffraction III: Pharmaceutical applications. Pharmaceutical Technology, 25(7), 62-72.

-

KAUST Repository. (n.d.). CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. Retrieved from [Link]

- Nishida, J. I., Saeki, M., Funaoka, Y., Ohtani, H., & Nishida, K. (2018). Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. New Journal of Chemistry, 42(10), 8036-8043.

- Carling, C. J., & O'Hagan, D. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein journal of organic chemistry, 13, 2883-2887.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. True molecular conformation and structure determination by three-dimensional electron diffraction of PAH by-products potentially useful for electronic applications (Journal Article) | OSTI.GOV [osti.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 422-63-9 Cas No. | 2,2,3,3,3-Pentafluoropropane-1,1-diol | Apollo [store.apolloscientific.co.uk]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 11. scispace.com [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 2,2,3,3,3-pentafluoropropane-1,1-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This guide provides a comprehensive technical overview of the spectroscopic methods for the characterization of 2,2,3,3,3-pentafluoropropane-1,1-diol, also known as pentafluoropropionaldehyde hydrate. As a geminal diol bearing a highly fluorinated alkyl chain, its structural elucidation presents unique spectroscopic features. This document delves into the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and the underlying scientific principles are discussed to provide a robust framework for researchers in the field.

Introduction: The Structural Significance of a Fluorinated Geminal Diol

2,2,3,3,3-pentafluoropropane-1,1-diol (C₃H₃F₅O₂) is the hydrated form of pentafluoropropionaldehyde. The stability of this geminal diol is significantly enhanced by the strong electron-withdrawing effect of the adjacent pentafluoroethyl group, which destabilizes the corresponding aldehyde. Understanding the precise spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for studying its reactivity in various chemical and biological systems.

The presence of five fluorine atoms profoundly influences the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its NMR spectra. This guide will systematically explore these spectroscopic nuances.

Caption: Molecular structure of 2,2,3,3,3-pentafluoropropane-1,1-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 2,2,3,3,3-pentafluoropropane-1,1-diol. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's connectivity and electronic structure.

¹H NMR Spectroscopy: Probing the Protons

Expected Spectrum: The ¹H NMR spectrum is predicted to be relatively simple, showing two distinct signals:

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear in the range of δ 2.0-5.0 ppm . In the presence of D₂O, this signal will exchange and disappear.

-

Methine Proton (-CH): This proton, attached to the diol carbon, is expected to be a triplet of triplets due to coupling with the two hydroxyl protons (if not exchanging rapidly) and the two fluorine atoms on the adjacent carbon. However, due to the rapid exchange of the hydroxyl protons in many solvents, this signal is more likely to appear as a triplet due to coupling with the two fluorine atoms on the C2 carbon. The strong electron-withdrawing effect of the pentafluoroethyl group and the two oxygen atoms will shift this proton significantly downfield, likely in the range of δ 5.5-6.5 ppm . The coupling constant for the H-F interaction (³JHF) is expected to be in the range of 5-10 Hz.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~2.0-5.0 ppm | br s | - | -OH |

| ~5.5-6.5 ppm | t | ³JHF ≈ 5-10 Hz | -CH(OH)₂ |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will provide crucial information about the carbon framework.

-

Diol Carbon (-C(OH)₂): This carbon is highly deshielded due to the two attached oxygen atoms and the adjacent perfluorinated group. Its resonance is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms on C2 (¹JCF). The chemical shift is predicted to be in the range of δ 90-100 ppm .

-

Difluoromethylene Carbon (-CF₂-): This carbon will be observed as a triplet due to the one-bond coupling to its attached fluorine atoms. It will also show coupling to the trifluoromethyl group. Its chemical shift is expected in the region of δ 110-120 ppm .

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three attached fluorine atoms. The chemical shift is anticipated to be around δ 115-125 ppm .

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~90-100 ppm | t | -C (OH)₂ |

| ~110-120 ppm | t | -C F₂- |

| ~115-125 ppm | q | -C F₃ |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Expected Spectrum: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[1][2] Two distinct signals are expected for 2,2,3,3,3-pentafluoropropane-1,1-diol.

-

-CF₂- Group: This will appear as a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group. The chemical shift is expected in the range of δ -120 to -130 ppm .

-

-CF₃ Group: This will appear as a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂- group. The chemical shift is expected in the range of δ -80 to -90 ppm .

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~-120 to -130 ppm | q | ⁴JFF ≈ 5-10 Hz | -F ₂C- |

| ~-80 to -90 ppm | t | ⁴JFF ≈ 5-10 Hz | -F ₃C- |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of 2,2,3,3,3-pentafluoropropane-1,1-diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected Spectrum: The IR spectrum of 2,2,3,3,3-pentafluoropropane-1,1-diol is expected to be dominated by the following characteristic absorption bands:

-

O-H Stretching: A very broad and strong absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the gem-diol.[3]

-

C-H Stretching: A weak to medium absorption around 2900-3000 cm⁻¹ corresponding to the methine C-H bond.

-

C-O Stretching: Strong absorptions in the 1000-1200 cm⁻¹ region are expected for the C-O single bonds of the diol.[4]

-

C-F Stretching: Very strong and characteristic absorptions in the range of 1100-1300 cm⁻¹ will be present due to the numerous C-F bonds. These may overlap with the C-O stretching bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2900-3000 | Weak-Medium | C-H Stretch |

| 1100-1300 | Very Strong | C-F Stretch |

| 1000-1200 | Strong | C-O Stretch |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: ATR is often the simplest method for liquid or solid samples.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For alcohols and diols, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectra.[5][6][7]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak at m/z 166 is expected to be of very low abundance or completely absent.

-

Loss of Water ([M-H₂O]⁺˙): A significant peak at m/z 148 corresponding to the loss of a water molecule is anticipated.[8]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the diol functionality would result in the loss of a C₂F₅ radical, leading to a fragment at m/z 47 ([CH(OH)₂]⁺).

-

Loss of a Hydroxyl Radical ([M-OH]⁺): A peak at m/z 149 may be observed.

-

Fragments from the Fluoroalkyl Chain: Characteristic fragments from the pentafluoroethyl group, such as m/z 119 ([C₂F₅]⁺) and m/z 69 ([CF₃]⁺), are likely to be present.

Caption: Predicted major fragmentation pathways of 2,2,3,3,3-pentafluoropropane-1,1-diol in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a common setup. Alternatively, direct infusion into an electrospray ionization (ESI) source can be used, which may yield a more prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

GC-MS (EI) Parameters:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: A temperature ramp (e.g., from 50 °C to 250 °C at 10 °C/min) to ensure volatilization.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Conclusion: A Unified Spectroscopic Profile

The comprehensive characterization of 2,2,3,3,3-pentafluoropropane-1,1-diol relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, IR spectroscopy confirms the key functional groups, and mass spectrometry elucidates the molecular weight and fragmentation behavior. While experimental data for this specific compound is not widely published, the principles outlined in this guide provide a robust predictive framework for its spectroscopic analysis. The provided protocols offer a clear path for researchers to obtain and interpret the necessary data for the unambiguous identification and characterization of this unique fluorinated geminal diol.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link][5]

-

YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link] (Specific URL not available)[6]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][7]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link][8]

-

Journal of Chemical Education. (2023, October 9). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Retrieved from [Link][10]

-

PubMed. (2010, May 20). FT-IR spectroscopy and DFT calculations on fluorinated macromer diols: IR intensity and association properties. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Tandem MS spectra of the oxidized species (ketone and gem-diol,.... Retrieved from [Link][12]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

-

Royal Society of Chemistry. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. Retrieved from [Link][13]

-

YouTube. (2016, September 22). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Retrieved from [Link][14]

-

Royal Society of Chemistry. (n.d.). Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives. Retrieved from [Link][15]

-

ACS Publications. (2017, December 20). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. Retrieved from [Link][16]

-

ACS Publications. (2021, December 23). Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase: Structure and Reactivity of Cyclooctanone-(H2O)1,2 Clusters. Retrieved from [Link][17]

-

ResearchGate. (2026, March 24). Gas-phase vibrational spectra of glyoxylic acid and its gem diol monohydrate. Implications for atmospheric chemistry. Retrieved from [Link][18]

-

ACS Publications. (2014, June 24). Synthesis of Fluorinated Telechelic Diols Based on 3,3,3-Trifluoropropene as Precursors of Well-Defined Fluoropolymers. Retrieved from [Link][19]

-

ACS Publications. (2006, September 21). Evidence for a gem-Diol Reaction Intermediate in Bacterial C−C Hydrolase Enzymes BphD and MhpC from 13C NMR Spectroscopy. Retrieved from [Link][20]

-

Doc Brown's Chemistry. (2026, February 24). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Structural and spectroscopic characterization of fluorinated dioxole based salts: A combined experimental and computational study. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH 2 (OH) 2 and the isotopic analogues in the hydration of formaldehyde. Retrieved from [Link][22]

-

Royal Society of Chemistry. (2021, June 9). Gaseous infrared spectra of the simplest geminal diol CH 2 (OH) 2 and the isotopic analogues in the hydration of formaldehyde. Retrieved from [Link][23]

-

Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link][24]

-

ElectronicsAndBooks. (n.d.). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spect. Retrieved from [Link][25]

-

Quimica Organica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link][4]

-

Semantic Scholar. (n.d.). Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives.. Retrieved from [Link][26]

-

Chemistry LibreTexts. (2023, January 14). 19.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][27]

-

PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link][28]

-

NIST WebBook. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. Retrieved from [Link][29]

-

PMC. (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link][30]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][1]

-

ScienceDirect. (n.d.). Fluorine NMR. Retrieved from [Link][2]

-

ResearchGate. (2025, November 24). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link][31]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. Retrieved from [Link][32]

-

Chemical Science. (2025, November 13). rsc.li/chemical-science. Retrieved from [Link][33]

-

PMC. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link][34]

-

ACS Publications. (2010, April 21). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link][35]

-

PubMed. (2010, May 21). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Retrieved from [Link][36]

-

ResearchGate. (n.d.). Superimposed 13 C/ 1 H HETCOR spectra of hydrated (blue) and dehydrated.... Retrieved from [Link][37]

-

ACS Publications. (2017, July 18). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Retrieved from [Link][38]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link][39]

-

NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link][40]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. jove.com [jove.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 9. api.pageplace.de [api.pageplace.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FT-IR spectroscopy and DFT calculations on fluorinated macromer diols: IR intensity and association properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Solid-state 17O NMR as a sensitive probe of keto and gem-diol forms of α-keto acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. electronicsandbooks.com [electronicsandbooks.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pubs.rsc.org [pubs.rsc.org]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

- 39. web.mnstate.edu [web.mnstate.edu]

- 40. par.nsf.gov [par.nsf.gov]

The Hydrogen Bonding Architecture of 2,2,3,3,3-Pentafluoropropane-1,1-diol: A Technical Guide for Advanced Solvent Design and Catalysis

Executive Summary

In the realm of advanced organic synthesis and materials science, fluorinated solvents have emerged as indispensable tools. Among these, 2,2,3,3,3-pentafluoropropane-1,1-diol (PFPD) —a highly fluorinated geminal diol—stands out due to its exceptional hydrogen bonding capabilities. Unlike non-fluorinated aldehydes that predominantly exist in their carbonyl form, pentafluoropropionaldehyde undergoes rapid and near-quantitative hydration to form a stable gem-diol. This whitepaper dissects the thermodynamic drivers, hydrogen-bonding mechanics, and field-proven experimental protocols for leveraging PFPD in drug development and supramolecular chemistry.

Thermodynamic Stability and the Fluorine Inductive Effect

The fundamental anomaly of PFPD lies in its stability. In standard aliphatic systems, gem-diols are thermodynamically unstable, rapidly dehydrating to form carbonyls. However, the introduction of a perfluoroalkyl group fundamentally rewires this equilibrium.

The pentafluoroethyl ( −C2F5 ) group exerts a massive electron-withdrawing inductive effect. This polarization severely destabilizes the adjacent electrophilic carbonyl carbon of the parent aldehyde. Consequently, hydration acts as a thermodynamic sink; the addition of water relieves the electronic strain, forming the highly stable 2,2,3,3,3-pentafluoropropane-1,1-diol. This behavior mirrors the well-documented stability of pentafluoro-gem-diols, which are robust enough to be utilized as precursors for reactive intermediates in the synthesis of complex fluorinated drugs1[1].

Thermodynamic equilibrium heavily favoring the gem-diol form due to the -C2F5 group.

Mechanistic Insights: Hydrogen Bonding Behavior

The utility of PFPD in catalysis and solvent design is dictated by its asymmetric hydrogen-bonding profile.

Potent Hydrogen Bond Donor (HBD) Capacity

The strong inductive pull of the −C2F5 group significantly lowers the pKa of the hydroxyl protons compared to non-fluorinated analogs. This results in highly polarized O−H bonds, rendering PFPD an exceptionally strong hydrogen bond donor. This characteristic allows fluorinated diols to electrophilically activate substrates, such as epoxides, facilitating ring-opening reactions without the need for traditional Lewis acid catalysts2[2].

Poor Hydrogen Bond Acceptor (HBA) Capacity

Conversely, the lone pairs on the oxygen atoms of PFPD are tightly held due to the same inductive effect. This drastically reduces their basicity, making PFPD a remarkably poor hydrogen bond acceptor. This orthogonal behavior prevents the solvent from self-quenching or outcompeting nucleophiles in reaction mixtures 3[3].

Quantitative Data Summarization

To contextualize PFPD's behavior, we compare its estimated parameters against established solvents. The data underscores why fluorinated hydrates are superior HBDs.

Table 1: Comparative Hydrogen Bonding Parameters

| Property | PFPD (Estimated based on analogs) | Hexafluoro-2-propanol (HFIP) | Ethanol |

| Hydrogen Bond Donor ( α ) | > 1.50 | 1.86 | 0.75 |

| Hydrogen Bond Acceptor ( β ) | < 0.20 | 0.16 | 0.62 |

| Acidity ( pKa in water) | ~ 6.5 - 7.0 | 9.3 | 15.9 |

| Nucleophilicity ( N ) | Extremely Low | -5.17 | 0.55 |

(Note: PFPD values are extrapolated from the structurally analogous hexafluoroacetone hydrate, which exhibits a pKa of 6.58 and profound HBD capabilities4[5].)

Experimental Workflows & Self-Validating Protocols

To rigorously quantify and utilize the hydrogen bonding network of PFPD, researchers must employ self-validating analytical systems. Below are two field-proven protocols designed to ensure data integrity.

Protocol 1: Dual-Nuclei NMR Titration for HBD Quantification

Causality & Logic: We utilize CDCl3 as the solvent rather than DMSO or Methanol. Non-polar, non-coordinating solvents prevent competitive hydrogen bonding, ensuring that the measured association constant ( Ka ) strictly reflects the interaction between PFPD and the intended acceptor. Furthermore, tracking both 1H and 19F nuclei acts as a self-validating control: 1H shifts quantify the H-bond, while static 19F signals confirm the structural integrity of the −C2F5 backbone, ruling out unintended chemical reactions (e.g., hemiketal formation).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 0.05 M stock solution of PFPD in anhydrous CDCl3 .

-

Acceptor Preparation: Prepare a 0.5 M stock solution of a standard H-bond acceptor (e.g., Pyridine- d5 ) in CDCl3 .

-

Titration: In an NMR tube, add 500 μL of the PFPD solution. Incrementally add aliquots (10-50 μL ) of the acceptor solution.

-

Acquisition: After each addition, acquire both 1H and 19F NMR spectra at a constant temperature (298 K).

-

Data Analysis: Track the downfield chemical shift ( Δδ ) of the PFPD hydroxyl protons. Plot Δδ against the concentration of the acceptor and fit the curve to a 1:1 binding isotherm to extract the Ka .

Self-validating NMR titration workflow to quantify PFPD hydrogen bond donor strength.

Protocol 2: Supramolecular Co-Crystallization

Causality & Logic: To map the exact spatial geometry of the H-bond network, X-ray crystallography is required. PFPD can be co-crystallized with strong H-bond acceptors. This mirrors the complexation behavior of hexafluoroacetone hydrate, which forms stable, isolable 1:1 crystalline complexes with azole N-oxides6[6].

Step-by-Step Methodology:

-

Dissolution: Dissolve equimolar amounts of PFPD and a target acceptor (e.g., urea or a bulky imidazole derivative) in a minimal volume of a non-competing volatile solvent (e.g., dichloromethane).

-

Equilibration: Stir the mixture at room temperature for 30 minutes to ensure complete supramolecular complexation.

-

Evaporation: Transfer the solution to a crystallization vial. Puncture the cap with a narrow gauge needle to allow for slow, controlled solvent evaporation over 48-72 hours.

-

Harvesting: Isolate the resulting co-crystals and mount them for Single-Crystal X-Ray Diffraction (SC-XRD) to resolve the O−H⋯N or O−H⋯O bond lengths and angles.

Applications in Drug Development and Synthesis

The unique hydrogen bonding architecture of PFPD unlocks several advanced synthetic applications:

-

Green Synthesis of Fluorinated Monomers: Fluorinated hydrates are increasingly utilized in the synergistic catalytic synthesis of fluorine-containing bisphenol monomers. Acting as both a reactant and a hydrogen-bond stabilized intermediate, these hydrates enable scalable, low-cost pathways that avoid hazardous anhydrous gaseous HF7[7].

-

Transient Hemiketal Formation: In the presence of primary alcohols, pentafluoro-gem-diols form transient hemiketals. The strong H-bonding network stabilizes these otherwise fleeting intermediates, allowing researchers to trap them via oxa-Michael additions to construct intricate fluorinated drug scaffolds[1].

-

Biomaterial Templating: The profound ability of fluorinated gem-diols to dissolve robust hydrogen-bonded networks (like urea) makes them ideal solvents for creating supracolloidal assemblies. These assemblies serve as sacrificial templates for manufacturing highly porous, silk-based biomaterials used in tissue engineering[5].

Sources

The Thermodynamic Equilibrium of 2,2,3,3,3-Pentafluoropropane-1,1-diol and Pentafluoropropionaldehyde: A Technical Guide

Executive Summary

The equilibrium between pentafluoropropionaldehyde (the free carbonyl) and 2,2,3,3,3-pentafluoropropane-1,1-diol (the gem-diol or hydrate) represents a classic paradigm in organofluorine chemistry. Unlike typical aliphatic aldehydes where the hydrate form is a transient, unstable minor species, the extreme electron-withdrawing nature of the perfluoroethyl group ( -CF2CF3 ) fundamentally alters the thermodynamic landscape. This guide provides an in-depth analysis of this equilibrium, detailing the physicochemical properties, mechanistic causality, practical laboratory protocols, and the atmospheric implications of these highly reactive species.

Thermodynamic & Mechanistic Principles

The Keto-Gem-Diol Equilibrium

The hydration of aldehydes is a reversible nucleophilic addition. For pentafluoropropionaldehyde, the highly electronegative fluorine atoms exert a strong inductive pull, severely depleting electron density at the carbonyl carbon. This renders the carbonyl carbon exceptionally electrophilic.

When exposed to water (or ambient moisture), water rapidly attacks the carbonyl carbon. The resulting gem-diol, 2,2,3,3,3-pentafluoropropane-1,1-diol, is thermodynamically stabilized because the electron-withdrawing perfluoroalkyl group diminishes the electrostatic repulsion between the two geminal oxygen atoms. Consequently, under aqueous conditions or in the solid state, the equilibrium lies almost entirely (>99%) in favor of the hydrate[1][2].

Caption: Thermodynamic equilibrium heavily favoring the gem-diol due to perfluoroalkyl inductive effects.

Physicochemical Data Presentation

The stark structural differences between the free aldehyde and the hydrate manifest in vastly different physical properties. The free aldehyde is a highly volatile gas/liquid at room temperature, making it notoriously difficult to handle. In contrast, the hydrate is a stable, isolable crystalline solid or viscous liquid that can be safely stored on the benchtop[3][4].

| Property | Pentafluoropropionaldehyde (Free Aldehyde) | 2,2,3,3,3-Pentafluoropropane-1,1-diol (Hydrate) |

| CAS Number | 422-06-0[1] | 422-63-9[5] |

| Molecular Formula | C3HF5O | C3H3F5O2 |

| Molecular Weight | 148.03 g/mol [1] | 166.05 g/mol [5] |

| Boiling Point | ~2 °C[4] | 93–94 °C[3] |

| Melting Point | N/A (Gas/Volatile Liquid) | 53–54 °C[3] |

| Physical State (RT) | Gas / Highly volatile liquid | Crystalline solid / clear melt[3] |

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen when manipulating this equilibrium. Below are two self-validating protocols demonstrating how to navigate the chemical behavior of these compounds.

Protocol 1: Anhydrous Generation of Pentafluoropropionaldehyde

Objective: Shift the equilibrium entirely to the left to isolate the volatile free aldehyde for immediate use in water-sensitive reactions. Causality: To reverse the hydration, water must be chemically sequestered. Phosphorus pentoxide ( P2O5 ) is utilized because it reacts irreversibly with water to form phosphoric acid. By removing water from the system, Le Chatelier's principle drives the continuous dehydration of the gem-diol.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, inert-gas flushed distillation apparatus. Connect the condenser to a receiving flask completely immersed in a cryogenic dry ice/acetone bath (–78 °C). Rationale: The free aldehyde boils near 2 °C; cryogenic trapping is mandatory to prevent loss.

-

Reagent Loading: In the primary reaction flask, combine 1.0 equivalent of 2,2,3,3,3-pentafluoropropane-1,1-diol[3] with 2.5 equivalents of anhydrous P2O5 .

-

Dehydration: Gradually heat the solid mixture to 50–60 °C under a slight vacuum.

-

Collection: The free aldehyde will evolve as a dense gas and condense in the cryogenic trap as a colorless liquid.

-

Storage: Use immediately or store strictly under an inert atmosphere at –20 °C or lower to prevent spontaneous oligomerization or re-hydration.

Protocol 2: Direct Use of Hydrate in Enamine Aldol Reactions

Objective: Synthesize β -hydroxy- β -pentafluoropropyl ketones without the hazards of handling the volatile free aldehyde. Causality: Rather than pre-forming the aldehyde, the hydrate is used directly as a stable "reservoir." As the trace equilibrium concentration of free aldehyde is consumed by the nucleophilic enamine, the equilibrium continuously shifts to release more aldehyde in situ. This controlled, slow-release mechanism prevents aldehyde polymerization and significantly improves the regioselectivity and yield of the aldol addition[2].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting methyl ketone enamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition: Add 2,2,3,3,3-pentafluoropropane-1,1-diol (1.05 eq) directly to the reaction mixture at room temperature.

-

Reaction: Stir the mixture for 12–24 hours. Note: No strong acid is required to crack the hydrate; the thermodynamic pull of the enamine nucleophile is sufficient to drive the reaction to completion[2].

-

Quenching: Quench the reaction with saturated aqueous NH4Cl to hydrolyze the intermediate iminium species back to the ketone.

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4 , concentrate under reduced pressure, and purify via silica gel column chromatography.

Caption: Experimental workflows for utilizing the hydrate directly or isolating the free aldehyde.

Atmospheric & Environmental Implications

Beyond synthetic chemistry, the equilibrium between perfluoroaldehydes and their hydrates plays a critical role in environmental science. Pentafluoropropionaldehyde is a known atmospheric degradation product of fluorotelomer alcohols (FTOHs) and halogenated refrigerants[6].

In the atmosphere, the free aldehyde faces two competing fates:

-

Photolysis: Cleavage by UV radiation (dominant in dry upper atmospheric layers)[6].

-

Hydration: Partitioning into atmospheric water droplets (clouds/aerosols) to form 2,2,3,3,3-pentafluoropropane-1,1-diol.

Because the hydrate has a significantly lower vapor pressure, it remains trapped in the aqueous aerosol phase. Once hydrated, the gem-diol is shielded from photolysis and instead undergoes oxidation by hydroxyl ( OH∙ ) radicals to form persistent perfluorocarboxylic acids (PFCAs), such as pentafluoropropionic acid (PFPA) and trifluoroacetic acid (TFA). Understanding the hydration kinetics of CF3CF2CHO is therefore essential for modeling the environmental accumulation of "forever chemicals"[6].

References

- Source: National Institutes of Health (NIH)

- CAS 422-63-9 | 2115-3-01 | MDL MFCD00014395 | Pentafluoropropionaldehyde hydrate (diol)

- Source: National Institutes of Health (NIH)

- The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines and Imines Source: ACS Publications URL

- Atmospheric Chemistry of Perfluoroaldehydes (CxF2x+1CHO) and Fluorotelomer Aldehydes (CxF2x+1CH2CHO)

- Санкт-Петербургский государственный университет (Saint Petersburg State University)

Sources

- 1. Pentafluoropropionaldehyde | C3HF5O | CID 67907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 422-63-9 | 2115-3-01 | MDL MFCD00014395 | Pentafluoropropionaldehyde hydrate (diol), tech | SynQuest Laboratories [synquestlabs.com]

- 4. disser.spbu.ru [disser.spbu.ru]

- 5. 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | C3H3F5O2 | CID 67913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

how to synthesize 2,2,3,3,3-pentafluoropropane-1,1-diol in the laboratory

Application Note: Laboratory Synthesis and Isolation of 2,2,3,3,3-Pentafluoropropane-1,1-diol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide a highly controlled, self-validating protocol for the synthesis of 2,2,3,3,3-pentafluoropropane-1,1-diol (commonly referred to as pentafluoropropionaldehyde hydrate) from ethyl pentafluoropropionate.

Mechanistic Rationale & Chemical Causality

The synthesis of perfluorinated aldehyde hydrates presents unique challenges compared to their aliphatic counterparts. Direct reduction of perfluoro-esters requires precise thermodynamic control to prevent over-reduction to the corresponding primary alcohol.

-

Ester Reduction Dynamics: While strong reducing agents like Lithium Aluminum Hydride ( LiAlH4 ) often drive the reduction of esters all the way to alcohols, Diisobutylaluminum hydride (DIBAL-H) offers kinetic control. When the reaction is conducted at cryogenic temperatures (-78 °C), DIBAL-H donates a single hydride to ethyl pentafluoropropionate. The resulting tetrahedral aluminum acetal intermediate is sterically hindered and electronically stable at low temperatures, halting further hydride transfer.

-

Thermodynamics of Hydration: Upon acidic aqueous workup, the aluminum acetal collapses to yield free pentafluoropropionaldehyde. However, the extreme electron-withdrawing inductive effect ( −I ) of the pentafluoroethyl group ( -C2F5 ) severely depletes electron density at the carbonyl carbon. This renders the carbonyl highly electrophilic. In the presence of water, nucleophilic attack is instantaneous, and the thermodynamic equilibrium shifts almost exclusively toward the stable gem-diol form: 2,2,3,3,3-pentafluoropropane-1,1-diol[1].

This inherent reactivity makes the hydrate the most stable and easily isolable form of the compound, serving as a crucial intermediate in pharmaceutical and agrochemical synthesis[2]. Alternative industrial methods may employ sodium borohydride ( NaBH4 ) for reduction[3], but DIBAL-H provides superior laboratory-scale precision.

Physicochemical Parameters

The following table summarizes the quantitative data and expected properties of the target compound to aid in downstream validation[2][4].

| Parameter | Value / Description |

| Target Compound | 2,2,3,3,3-Pentafluoropropane-1,1-diol |

| Common Synonyms | Pentafluoropropionaldehyde hydrate; Pentafluoropropanal hydrate |

| CAS Registry Number | 422-63-9 (Tech grade: 422-06-0) |

| Molecular Formula | C3H3F5O2 |

| Molecular Weight | 166.05 g/mol |

| Boiling Point | 96 - 98 °C |

| Appearance | Colorless liquid to low-melting solid |

| Expected Yield | 75% - 85% (following distillation) |

Self-Validating Experimental Protocol

Caution: Perfluorinated compounds and DIBAL-H require strict adherence to safety guidelines. Conduct all operations in a well-ventilated fume hood using appropriate PPE[2].

A. Equipment & Reagents

-

Equipment: Flame-dried 250 mL 3-neck round-bottom flask, magnetic stir bar, pressure-equalizing dropping funnel, internal thermocouple, argon/nitrogen manifold, and a dry ice/acetone cooling bath.

-

Reagents:

-

Ethyl pentafluoropropionate (1.0 equiv, 50.0 mmol, 9.60 g)

-

DIBAL-H (1.0 M solution in anhydrous toluene, 1.05 equiv, 52.5 mL)

-

Anhydrous Toluene (50 mL)

-

Anhydrous Methanol (5 mL, for quenching)

-

1M Aqueous HCl (50 mL)

-

Diethyl ether (for extraction)

-

B. Step-by-Step Methodology

Step 1: Low-Temperature Hydride Transfer

-

System Purge: Flush the flame-dried 3-neck flask with Argon for 10 minutes to ensure a strictly anhydrous environment.

-

Substrate Loading: Add ethyl pentafluoropropionate (9.60 g) and anhydrous toluene (50 mL) to the flask. Begin moderate magnetic stirring.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Monitor the internal thermocouple until the solution reaches exactly -78 °C.

-

Controlled Reduction: Load the DIBAL-H solution (52.5 mL) into the dropping funnel. Add it dropwise over 45–60 minutes. Causality: The slow addition rate prevents exothermic spikes, ensuring the internal temperature remains below -70 °C to prevent over-reduction to the alcohol.

-

Maturation: Allow the reaction to stir at -78 °C for 2 hours.

Step 2: Quenching & Hydrolysis

-

Primary Quench: Slowly inject anhydrous methanol (5 mL) into the reaction mixture at -78 °C. Causality: Methanol selectively reacts with and destroys any unreacted DIBAL-H. Performing this at -78 °C prevents the exothermic quench from providing enough thermal energy to trigger unwanted side reactions.

-

Hydrolysis & Hydration: Remove the cooling bath and allow the mixture to warm to 0 °C. Vigorously stir while adding 1M aqueous HCl (50 mL) dropwise. Causality: The acidic environment breaks down the aluminum salts, forces the collapse of the tetrahedral intermediate into the aldehyde, and provides the water necessary to immediately drive the equilibrium to the gem-diol (hydrate)[1].

Step 3: Isolation & Purification

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

-

Extraction: Extract the highly polar aqueous layer with diethyl ether ( 3×30 mL) to ensure complete recovery of the water-soluble diol.

-

Drying & Concentration: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous MgSO4 . Filter the drying agent.

-

Solvent Removal: Carefully concentrate the filtrate under reduced pressure. Crucial Control: Keep the water bath below 30 °C and pressure above 100 mbar, as the target diol is volatile.

-

Distillation: Purify the crude residue via short-path distillation. Collect the fraction boiling at 96–98 °C[2].

In-Process Controls (IPC) & Analytical Validation

To ensure the protocol acts as a self-validating system, verify the isolated product using the following analytical benchmarks:

-

Physical State Validation: The collection of a stable fraction at 96–98 °C confirms the presence of the hydrate rather than the highly volatile free aldehyde[2].

-

1 H NMR (CDCl 3 ): Look for a distinct multiplet/triplet around δ 5.1 ppm corresponding to the single methine proton ( -CH(OH)2 ), which is split by the adjacent -CF2 group. The hydroxyl protons will appear as a broad exchangeable singlet. Absence of a peak at ∼ 9.5 ppm confirms complete hydration (no free aldehyde).

-

19 F NMR (CDCl 3 ): Expect two distinct signals: a triplet for the -CF3 group ( ∼ -83 ppm) and a multiplet for the -CF2 group ( ∼ -123 ppm).

Experimental Workflow Diagram

Experimental workflow for the synthesis of 2,2,3,3,3-pentafluoropropane-1,1-diol.

References

-

PubChem, "1,1-Propanediol, 2,2,3,3,3-pentafluoro- | C3H3F5O2 | CID 67913", National Institutes of Health. URL:[Link]

-

LookChem, "Cas 422-06-0, PENTAFLUOROPROPIONALDEHYDE HYDRATE, TECH." URL:[Link]

Sources

- 1. Pentafluoropropionaldehyde hydrate | 422-06-0; 422-63-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Pentafluoropropionaldehyde hydrate | 422-06-0; 422-63-9 | Benchchem [benchchem.com]

- 4. 1,1-Propanediol, 2,2,3,3,3-pentafluoro- | C3H3F5O2 | CID 67913 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Utility of 2,2,3,3,3-pentafluoropropane-1,1-diol: A Versatile Fluorinated C3 Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Synthons

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The introduction of fluorine can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity and pKa, often leading to superior therapeutic candidates and advanced materials.[1][2] 2,2,3,3,3-pentafluoropropane-1,1-diol, also known as pentafluoropropionaldehyde hydrate, is a valuable and versatile C3 building block that provides a stable, crystalline source of the highly reactive pentafluoropropionaldehyde. This application note will detail the use of this reagent in several key synthetic transformations, providing both the theoretical framework and practical, step-by-step protocols for its application in the synthesis of valuable fluorinated molecules.

Chemical Properties and Handling

2,2,3,3,3-pentafluoropropane-1,1-diol exists in equilibrium with its aldehyde form, with the diol being the more stable, solid-state form. This equilibrium is crucial to its utility, as the diol serves as a bench-stable precursor that can be conveniently handled and weighed, releasing the aldehyde in situ under appropriate reaction conditions.

| Property | Value |

| CAS Number | 422-63-9[3] |

| Molecular Formula | C3H3F5O2[3] |

| Molecular Weight | 166.05 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Synonyms | Pentafluoropropionaldehyde hydrate[3] |

Safety and Handling: As with all fluorinated compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated fume hood.

Application 1: Synthesis of Fluorinated Pyrazoles via Knoevenagel Condensation and Cyclization

The pyrazole motif is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals.[4][5] The introduction of a pentafluoroethyl group can significantly enhance the biological activity of these heterocycles. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[6][7] Here, we detail a two-step, one-pot procedure starting with the Knoevenagel condensation of 2,2,3,3,3-pentafluoropropane-1,1-diol with an active methylene compound, followed by cyclization with hydrazine hydrate.

Reaction Rationale and Mechanism

The reaction proceeds via an initial base-catalyzed Knoevenagel condensation between the in situ generated pentafluoropropionaldehyde and an active methylene compound (e.g., malononitrile).[8][9][10] This forms a highly electrophilic α,β-unsaturated intermediate. Subsequent addition of hydrazine hydrate leads to a Michael addition followed by intramolecular cyclization and dehydration to afford the final pyrazole product. The use of the diol provides a controlled release of the volatile and reactive aldehyde.

Caption: Knoevenagel condensation followed by cyclization to form a fluorinated pyrazole.

Experimental Protocol: Synthesis of 5-Amino-4-cyano-3-(pentafluoroethyl)-1H-pyrazole

Materials:

-

2,2,3,3,3-Pentafluoropropane-1,1-diol (1.0 eq)

-

Malononitrile (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (solvent)

-

Piperidine (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,3,3,3-pentafluoropropane-1,1-diol (1.66 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the Knoevenagel condensation can be monitored by TLC.

-

To the resulting solution, add hydrazine hydrate (0.55 mL, 11 mmol) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to afford the desired 5-amino-4-cyano-3-(pentafluoroethyl)-1H-pyrazole.

Application 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals.[1] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[6][11]

Reaction Rationale and Mechanism

In this application, 2,2,3,3,3-pentafluoropropane-1,1-diol serves as the source for pentafluoropropionaldehyde. The reaction is initiated by the formation of a Schiff base between tryptamine and the aldehyde. Under acidic conditions, the imine is protonated, activating it for electrophilic attack by the electron-rich indole ring, leading to the formation of the tetrahydro-β-carboline product.